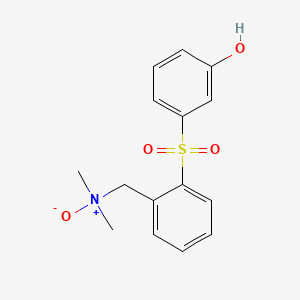
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide is a complex organic compound with a unique structure that combines phenolic, sulfonyl, and dimethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide typically involves multiple steps. One common method starts with the sulfonation of a phenol derivative, followed by the introduction of the dimethylamino group through a nucleophilic substitution reaction. The final step involves the oxidation of the sulfonyl group to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimize by-products.
化学反応の分析
Types of Reactions
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the sulfonyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonyl derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
類似化合物との比較
Similar Compounds
- Phenol, 4-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide
- Phenol, 3-((2-((methylamino)methyl)phenyl)sulfonyl)-, N-oxide
Uniqueness
Phenol, 3-((2-((dimethylamino)methyl)phenyl)sulfonyl)-, N-oxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
127906-97-2 |
|---|---|
分子式 |
C15H17NO4S |
分子量 |
307.4 g/mol |
IUPAC名 |
1-[2-(3-hydroxyphenyl)sulfonylphenyl]-N,N-dimethylmethanamine oxide |
InChI |
InChI=1S/C15H17NO4S/c1-16(2,18)11-12-6-3-4-9-15(12)21(19,20)14-8-5-7-13(17)10-14/h3-10,17H,11H2,1-2H3 |
InChIキー |
QPRZYHVGBDSKDI-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CC1=CC=CC=C1S(=O)(=O)C2=CC=CC(=C2)O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


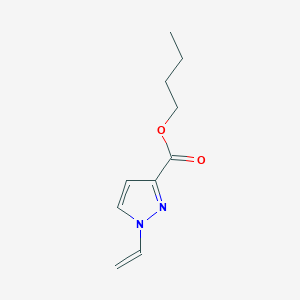
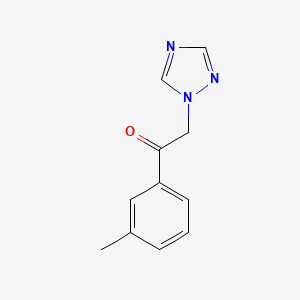

![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
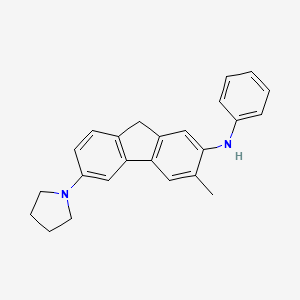
![Chloro[(naphthalen-1-yl)methyl]mercury](/img/structure/B14287579.png)
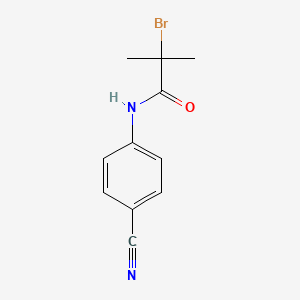
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
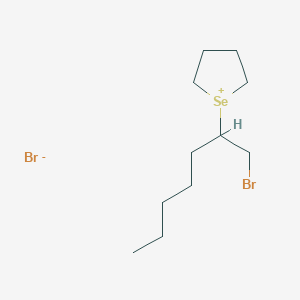
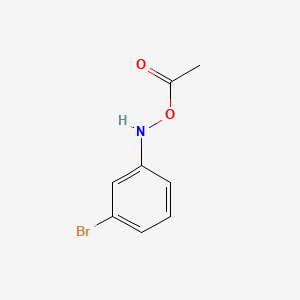
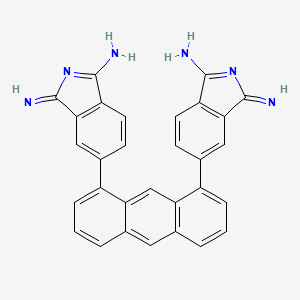

![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
